8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride
Overview
Description
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is a heterocyclic compound with a spirocyclic structure. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its unique structural features, which make it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride typically involves the reaction of a diazaspirodecane core with a carbobenzoxy (Cbz) protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Cbz group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The pathways involved in its mechanism of action are often related to its structural features, which allow it to bind to specific sites on enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Uniqueness
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is unique due to its spirocyclic structure and the presence of the Cbz protecting group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-15(20-13-14-5-2-1-3-6-14)18-11-8-16(9-12-18)7-4-10-17-16;/h1-3,5-6,17H,4,7-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEVIUDORUFDMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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